5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole
Overview
Description
5-Amino-1-tert-butyl-3-(1’-naphthylmethyl)-4-cyanopyrazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with an amino group, a tert-butyl group, a naphthylmethyl group, and a cyano group. Its complex structure makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-tert-butyl-3-(1’-naphthylmethyl)-4-cyanopyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 1-naphthylmethyl(methoxy)methylidenemalononitrile.
Reaction Conditions: This compound is dissolved in ethanol and subjected to specific reaction conditions to form the desired pyrazole derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-tert-butyl-3-(1’-naphthylmethyl)-4-cyanopyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted pyrazole compounds.
Scientific Research Applications
5-Amino-1-tert-butyl-3-(1’-naphthylmethyl)-4-cyanopyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-1-tert-butyl-3-(1’-naphthylmethyl)-4-cyanopyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes, such as kinases, by binding to their active sites and preventing their normal function. This inhibition can disrupt various cellular pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole
- 1-tert-Butyl-3-(1’-naphthylmethyl)-4-cyano-5-amino-pyrazole
Uniqueness
5-Amino-1-tert-butyl-3-(1’-naphthylmethyl)-4-cyanopyrazole stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its combination of functional groups allows for diverse chemical modifications and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-amino-1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-19(2,3)23-18(21)16(12-20)17(22-23)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,11,21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYZXFGYSZASPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=N1)CC2=CC=CC3=CC=CC=C32)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407808 | |
Record name | 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221243-77-2 | |
Record name | 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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